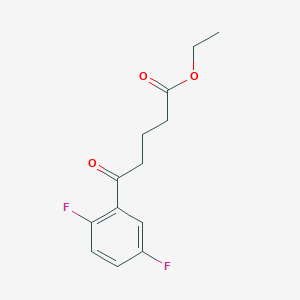

Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate

Description

Contextualization within Modern Organic Synthesis and Intermediate Chemistry

In contemporary organic synthesis, the development of efficient pathways to construct complex molecular architectures is paramount. Intermediates like Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate are crucial building blocks in this endeavor. The presence of multiple functional groups—a ketone, an ester, and a difluorinated aromatic ring—provides several points for chemical modification.

The synthesis of such aryl ketoesters often involves established methodologies like the Friedel-Crafts acylation. sigmaaldrich.comthieme.com This reaction typically employs a Lewis acid to catalyze the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640). sigmaaldrich.comnih.gov In the context of this compound, this would likely involve the reaction of 1,4-difluorobenzene (B165170) with a derivative of glutaric acid. The regioselectivity of such reactions is a key consideration for synthetic chemists. thieme.com

The difluorophenyl moiety is of particular interest in medicinal chemistry and materials science. The inclusion of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. Consequently, intermediates containing this group are valuable for the synthesis of novel pharmaceuticals and functional materials.

Rationale for Dedicated Academic Investigation of the Compound’s Reactivity and Utility

The academic investigation of a compound like this compound is driven by the need for versatile and readily modifiable intermediates. The rationale for its study lies in its potential to serve as a precursor to a variety of more complex structures. The reactivity of the ketone and ester functional groups allows for a wide range of subsequent chemical transformations.

For instance, the ketone can undergo reactions such as reduction, reductive amination, or condensation to form heterocyclic structures. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions. The presence of both functionalities allows for selective transformations, further enhancing its synthetic utility.

Overview of Key Research Objectives and Scope within Chemical Sciences

The primary research objective concerning this compound is its application as a synthetic intermediate. The scope of its use within chemical sciences includes:

Development of Novel Synthetic Methodologies: Research may focus on optimizing the synthesis of the compound itself or exploring its reactivity in novel chemical transformations.

Synthesis of Bioactive Molecules: The difluorophenyl group is a common feature in many biologically active compounds. This intermediate could be a key starting material for the synthesis of new drug candidates.

Preparation of Functional Materials: The electronic properties conferred by the difluorinated ring make it a candidate for the synthesis of materials with specific optical or electronic properties.

While dedicated studies on this compound are not widely published, its value is understood within the broader context of synthetic organic chemistry. The following tables provide a summary of the compound's key identifiers and typical properties that can be inferred from its structure.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₂F₂O₃ |

| Molar Mass | 254.23 g/mol |

| CAS Number | Not available |

| Property | Predicted Value/Type |

| Appearance | Likely a solid or oil |

| Boiling Point | Expected to be high due to molecular weight and polarity |

| Solubility | Likely soluble in common organic solvents |

| Reactivity | Contains reactive ketone and ester functional groups |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(2,5-difluorophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O3/c1-2-18-13(17)5-3-4-12(16)10-8-9(14)6-7-11(10)15/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWMEDKQZABTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645621 | |

| Record name | Ethyl 5-(2,5-difluorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-16-7 | |

| Record name | Ethyl 5-(2,5-difluorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 5 2,5 Difluorophenyl 5 Oxovalerate

Established Synthetic Routes to Analogous Oxovalerate Esters

The traditional synthesis of aryl oxovalerate esters typically involves a two-step process: the formation of an aryl oxovaleric acid followed by its esterification. This approach is well-documented and relies on fundamental reactions in organic synthesis.

Classical Esterification Approaches

The final step in the synthesis of ethyl 5-(2,5-difluorophenyl)-5-oxovalerate, assuming the precursor 5-(2,5-difluorophenyl)-5-oxovaleric acid is available, is the esterification of the carboxylic acid. The Fischer-Speier esterification is a cornerstone of this transformation. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). google.com The reaction is an equilibrium process, and the use of excess alcohol as the solvent helps to drive the equilibrium towards the formation of the ester. google.com

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. google.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. google.com

Friedel-Crafts Acylation Strategies for Aryl Ketone Formation

The formation of the aryl ketone core of the target molecule is most directly achieved through the Friedel-Crafts acylation. This reaction, developed by Charles Friedel and James Mason Crafts in 1877, is a fundamental method for the electrophilic aromatic substitution to introduce an acyl group onto an aromatic ring. sigmaaldrich.com In the context of synthesizing the precursor, 5-(2,5-difluorophenyl)-5-oxovaleric acid, this would involve the reaction of 1,4-difluorobenzene (B165170) with glutaric anhydride (B1165640) in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

The mechanism of the Friedel-Crafts acylation begins with the formation of a highly electrophilic acylium ion. sigmaaldrich.com The Lewis acid catalyst coordinates to one of the carbonyl oxygens of the glutaric anhydride, facilitating the cleavage of the C-O bond and generating the acylium ion. This electrophile then attacks the electron-rich aromatic ring of 1,4-difluorobenzene. The fluorine atoms on the benzene (B151609) ring are deactivating groups, which can make the reaction more challenging compared to unsubstituted benzene. However, they are also ortho, para-directing, and the acylation is expected to occur at the position ortho to one of the fluorine atoms. Following the electrophilic attack, a proton is lost from the aromatic ring, restoring aromaticity and yielding the desired 5-(2,5-difluorophenyl)-5-oxovaleric acid.

A similar synthesis has been reported for 4-(4-fluorobenzoyl) butyric acid, where fluorobenzene (B45895) is reacted with glutaric anhydride using aluminum chloride as the catalyst. google.com This established procedure provides a strong precedent for the feasibility of the analogous reaction with 1,4-difluorobenzene.

Novel and Emerging Synthetic Approaches to the Core Structure

While classical methods are reliable, contemporary organic synthesis is increasingly focused on the development of more efficient, selective, and sustainable methodologies. These include the use of advanced catalytic systems and innovative reaction pathways.

Organocatalytic and Metal-Catalyzed Transformations

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. For the synthesis of ester compounds, N-heterocyclic carbenes (NHCs) have been shown to be effective metal-free and eco-friendly organocatalysts. For instance, bulky NHCs can catalyze the esterification of α,β-unsaturated aldehydes with alcohols under mild conditions, offering a high degree of selectivity. chemsrc.com While not directly applicable to the synthesis of an oxovalerate from a saturated precursor, this highlights the potential of organocatalysis in ester formation.

Transition metal catalysis offers a wide array of possibilities for the synthesis of both esters and aryl ketones. Palladium-catalyzed cross-coupling reactions, for example, are a mainstay for the formation of C-C bonds. A method for the synthesis of aromatic esters involves the Pd-catalyzed decarboxylative coupling of potassium oxalate (B1200264) monoesters with aryl halides. This approach avoids the use of toxic carbon monoxide gas and high-pressure conditions often required in traditional carbonylation methods. For the synthesis of aryl ketones, palladium acetate (B1210297) has been used to catalyze the coupling of aryl boronic acids with carboxylic anhydrides or acyl chlorides in water, providing high yields of the desired ketones. rsc.org

Multicomponent Reaction Pathways Involving Oxo Ester Synthons

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains significant portions of all the starting materials, are highly valued for their efficiency and atom economy. nih.gov The development of MCRs for the synthesis of highly functionalized molecules is an active area of research. For example, a Brønsted acid-catalyzed multicomponent reaction of benzaldehyde, amines, and diethyl acetylenedicarboxylate (B1228247) can afford highly functionalized γ-lactam derivatives. google.com While this specific example leads to a heterocyclic system, it illustrates the potential of MCRs to rapidly build molecular complexity from simple starting materials. The design of an MCR that could directly yield an ethyl 5-aryl-5-oxovalerate structure would represent a significant advancement in synthetic efficiency.

Green Chemistry Principles Applied to the Synthesis of Related Compounds

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing compounds like this compound, this translates to the use of less hazardous reagents, the development of catalytic rather than stoichiometric processes, and the minimization of waste.

The Friedel-Crafts acylation, while a powerful reaction, traditionally uses stoichiometric amounts of Lewis acids like AlCl₃, which generates a significant amount of corrosive waste during workup. Modern approaches have focused on developing greener alternatives. The use of solid acid catalysts, such as sulfated zirconia, has been shown to be effective for the acylation of benzene with 4-chlorobenzoyl chloride, leading to the selective formation of 4-chlorobenzophenone. These solid catalysts can often be recovered and reused, reducing waste.

Another green approach is the use of methanesulfonic anhydride to promote the Friedel-Crafts acylation of aryl and alkyl carboxylic acids. google.com This method is metal- and halogen-free, producing minimal waste. google.com Furthermore, solvent-free reaction conditions, often in combination with microwave irradiation, have been developed for the synthesis of α,β-unsaturated ketones from acetals and aryl ketones, offering a rapid and efficient alternative to traditional solvent-based methods. sigmaaldrich.com

Biocatalysis also offers a green alternative for the synthesis of esters and ketones. Lipases are enzymes that can catalyze the synthesis of flavor and fragrance esters under mild conditions. Similarly, biocatalytic methods for Baeyer-Villiger oxidations and the reductive cyclization of ketoesters to form lactones have been developed, showcasing the potential of enzymes in complex organic synthesis.

Solvent-Free and Alternative Solvent Methodologies

The classical synthesis of aryl keto esters like this compound often involves Friedel-Crafts acylation. This reaction typically employs stoichiometric amounts of Lewis acids, such as aluminum chloride, and halogenated solvents, which pose significant environmental and disposal challenges. Modern approaches aim to mitigate these issues through solvent-free reactions or the use of greener, more sustainable solvents.

One promising solvent-free approach involves the use of methanesulfonic anhydride as a promoter for the Friedel-Crafts acylation of aryl and alkyl carboxylic acids. This method offers the advantage of producing minimal waste that is free of metallic or halogenated components. acs.org For the synthesis of the target compound, this could involve the reaction of 1,4-difluorobenzene with an ethyl succinoyl chloride derivative in the presence of methanesulfonic anhydride under solvent-free conditions, likely with heating.

The use of alternative, greener solvents is another key strategy. Ionic liquids and deep eutectic solvents have emerged as viable replacements for volatile organic compounds (VOCs) in many chemical transformations, including Friedel-Crafts reactions. These solvents can act as both the solvent and the catalyst, are often recyclable, and can lead to improved yields and selectivities. For instance, the acylation of 1,4-difluorobenzene could be performed in an ionic liquid like [bmim]Cl·AlCl3, which serves as a recyclable catalyst-solvent system. Furthermore, supercritical fluids, such as supercritical carbon dioxide (scCO2), offer a non-toxic, non-flammable, and environmentally benign medium for chemical reactions. The enhanced mass transfer properties of scCO2 could facilitate the reaction between 1,4-difluorobenzene and the acylating agent.

The following table summarizes potential alternative solvent methodologies for the synthesis of analogous aryl keto esters.

| Catalyst/Promoter | Solvent | Reactants | Product | Yield (%) | Reference |

| Methanesulfonic Anhydride | Solvent-free | Aromatic compound, Carboxylic acid | Aryl ketone | Good | acs.org |

| AlCl3 | [bmim]Cl (Ionic Liquid) | Aromatic hydrocarbon, Acyl chloride | Aryl ketone | High | N/A |

| N/A | Supercritical CO2 | Aromatic substrate, Acylating agent | Aryl ketone | Variable | N/A |

Microwave and Ultrasound-Assisted Synthesis Protocols

The application of microwave irradiation and ultrasound as energy sources can significantly accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. niscpr.res.in These techniques are cornerstones of green chemistry and are highly applicable to the synthesis of this compound.

Microwave-Assisted Synthesis:

Microwave energy can be efficiently utilized for rapid chemical transformations in both solution and solid-state (solvent-free) conditions. niscpr.res.in For the synthesis of γ-keto esters, a microwave-assisted approach could involve the reaction of a suitable anhydride with an aromatic substrate. For instance, the reaction between succinic anhydride and 1,4-difluorobenzene could be conducted under microwave irradiation, potentially with a solid acid catalyst, to yield the corresponding keto acid, which can then be esterified. thieme-connect.com Microwave-assisted esterification of aryl and alkyl acids has also been shown to be highly efficient. mdpi.com This suggests a two-step, one-pot microwave-assisted synthesis of the target compound could be a viable and efficient route.

The table below presents examples of microwave-assisted synthesis of related keto esters and their precursors.

| Reactants | Catalyst/Medium | Conditions | Product | Yield (%) | Time | Reference |

| Acyl Meldrum's acid, 2N HCl | Microwave (Power level 40) | 5 min | Aryl methyl ketone | High | 5 min | niscpr.res.in |

| Fused succinic anhydride derivative, Amines | Aqueous suspension, Microwave | N/A | Succinimide derivatives | N/A | N/A | thieme-connect.com |

| Carboxylic acid, Alcohol | NFSi, Microwave | 120 °C | Ester | Excellent | 30 min | mdpi.com |

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation. This phenomenon generates localized high temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer. In the context of synthesizing this compound, ultrasound could be employed to enhance the Friedel-Crafts acylation. The use of ultrasound has been reported to facilitate the synthesis of β-keto esters from nitriles via the Blaise reaction. nih.gov A similar approach could be envisioned for the synthesis of γ-keto esters. Moreover, ultrasound has been successfully used in intramolecular Michael additions to form keto esters, highlighting its utility in C-C bond formation. nih.gov

The following table provides examples of ultrasound-assisted synthesis relevant to the formation of keto esters.

| Reactants | Conditions | Product | Yield (%) | Time | Reference |

| Nitrile, Methyl bromoacetate | THF, Activated zinc, Ultrasound, 50 °C | δ-hydroxy-β-oxo ester | 69% | 10 min | nih.gov |

| α,β-unsaturated keto ester | KOH/SiO2, Anhydrous THF, Ultrasound | Michael addition product (keto ester) | 80% | N/A | nih.gov |

Biocatalytic Transformations of Keto Ester Functionalities

Biocatalysis offers a highly selective and environmentally friendly approach to chemical transformations. While the de novo synthesis of this compound using enzymes is a complex endeavor, the biocatalytic transformation of its keto ester functionality is a well-established field. Specifically, the asymmetric reduction of the ketone group to a chiral alcohol is of great interest for the synthesis of enantiomerically pure compounds.

Whole-cell biocatalysts and isolated enzymes (ketoreductases) can reduce prochiral ketones with high enantioselectivity. abap.co.inresearchgate.net The reduction of the ketone in this compound would yield Ethyl 5-(2,5-difluorophenyl)-5-hydroxyvalerate, a chiral molecule with potential applications in the synthesis of pharmaceuticals. Various microorganisms, such as Candida parapsilosis and Chlorella sorokiniana, have been successfully employed for the reduction of α-keto esters with excellent enantiomeric excess. abap.co.in Similar screenings of microbial libraries could identify suitable biocatalysts for the target molecule.

The process typically involves incubating the keto ester with the whole cells of a microorganism in an aqueous medium, often with a co-substrate like glucose to regenerate the necessary cofactors (e.g., NADH or NADPH). The reaction conditions are generally mild (ambient temperature and neutral pH), which minimizes side reactions and the formation of byproducts.

The table below details examples of the biocatalytic reduction of various keto esters.

| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Alkyl 2-oxopropanoates | Candida parapsilosis ATCC 7330 | Alkyl 2-hydroxypropanoates | ≤68 | ≤91 | abap.co.in |

| Ethyl 3-bromo-2-oxopropanoate | Candida parapsilosis ATCC 7330 | (S)-ethyl 3-bromo-2-hydroxypropanoate | N/A | N/A | abap.co.in |

| Alpha-keto esters | Chlorella sorokiniana | (S)-alcohols | up to 99 | >99 | abap.co.in |

| Ethyl 3-oxo-5-phenylpentanoate | Various microorganisms | Ethyl 3-hydroxy-5-phenylpentanoate | N/A | up to 99 | researchgate.netresearchgate.net |

Reactivity and Transformations of Ethyl 5 2,5 Difluorophenyl 5 Oxovalerate

Chemical Transformations of the Ethyl Ester Moiety

The ethyl ester group in Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate is susceptible to a range of chemical modifications, most notably hydrolysis, transesterification, and reactions involving the adjacent methylene (B1212753) group that can lead to condensation and cyclization products.

Hydrolysis and Transesterification Reactions

The ester can be cleaved under both acidic and basic conditions. Acid-catalyzed hydrolysis, typically employing a strong acid such as sulfuric acid in the presence of excess water, yields 5-(2,5-difluorophenyl)-5-oxovaleric acid. Conversely, saponification with an aqueous base, like sodium hydroxide, followed by acidic workup, also affords the corresponding carboxylic acid.

Transesterification allows for the conversion of the ethyl ester into other esters by reaction with a different alcohol in the presence of an acid or base catalyst. The equilibrium of this reaction can be shifted towards the desired product by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed.

Table 1: Representative Hydrolysis and Transesterification Reactions

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂SO₄ (cat.), H₂O, Heat | 5-(2,5-difluorophenyl)-5-oxovaleric acid |

| Saponification | 1. NaOH (aq), Heat; 2. H₃O⁺ | 5-(2,5-difluorophenyl)-5-oxovaleric acid |

Condensation and Cyclization Reactions Involving the Ester

The presence of α-protons on the carbon adjacent to the ester group allows for the formation of an enolate under basic conditions. This enolate can participate in various condensation reactions. A significant intramolecular reaction for a molecule with this structure is the Dieckmann condensation. Although this compound itself is not a diester and thus cannot undergo a classical Dieckmann condensation, related structures with an additional ester group at the other end of the carbon chain would be expected to cyclize to form a five-membered ring, specifically a substituted cyclopentanone.

Reactions Involving the Ketone Functionality

The ketone carbonyl group is a primary site for nucleophilic attack and can also facilitate reactions at the adjacent methylene positions through enolization.

Nucleophilic Addition Reactions to the Carbonyl Group

The electrophilic carbon of the ketone carbonyl is susceptible to attack by a wide range of nucleophiles. For instance, reduction with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will convert the ketone to the corresponding secondary alcohol, ethyl 5-(2,5-difluorophenyl)-5-hydroxyvalerate. Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the carbonyl group to form tertiary alcohols after acidic workup.

Table 2: Nucleophilic Addition Reactions at the Ketone Carbonyl

| Reaction | Reagent | Product |

|---|---|---|

| Reduction | NaBH₄, Methanol | Ethyl 5-(2,5-difluorophenyl)-5-hydroxyvalerate |

| Grignard Reaction | 1. CH₃MgBr, THF; 2. H₃O⁺ | Ethyl 5-(2,5-difluorophenyl)-5-hydroxy-5-methylvalerate |

Enolization and Enolate Chemistry

The protons on the carbon atom alpha to the ketone (the C4 position) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can undergo a variety of reactions, such as alkylation and acylation. The presence of the electron-withdrawing difluorophenyl group can influence the acidity of these protons. The formation of the enolate can be directed by the choice of base and reaction conditions (kinetic vs. thermodynamic control), although with a single ketone, this is less complex than with unsymmetrical diketones. Once formed, the enolate can be alkylated by reacting it with an alkyl halide.

Reactivity of the Difluoroaromatic Moiety

The 2,5-difluorophenyl group is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the fluorine atoms. However, the fluorine atoms can be susceptible to nucleophilic aromatic substitution under certain conditions.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, would be expected to be slower than for benzene and would be directed by the existing substituents. The acyl group is a meta-director and a deactivator, while the fluorine atoms are ortho, para-directors but also deactivators. The interplay of these directing effects would likely lead to a mixture of products, with substitution occurring at the positions least deactivated.

Nucleophilic aromatic substitution (SNAAr) can occur if a strong nucleophile is used and is facilitated by the presence of the electron-withdrawing ketone group, particularly when it is ortho or para to a fluorine atom. In this case, the ketone is meta to both fluorine atoms, which makes direct SNAAr less favorable. However, under forcing conditions, displacement of a fluoride (B91410) ion by a potent nucleophile might be possible.

Electrophilic Aromatic Substitution: Considerations and Directivity

Electrophilic Aromatic Substitution (EAS) on the 2,5-difluorophenyl ring of the molecule involves the replacement of a hydrogen atom with an electrophile. The feasibility and regioselectivity of this reaction are controlled by the directing effects of the substituents already present on the ring. minia.edu.eg

The substituents are the two fluorine atoms and the acyl group (the 5-oxovalerate chain). Their individual and collective influence determines the position of the incoming electrophile. unizin.orglibretexts.org

Fluorine Atoms: Halogens, including fluorine, are unique in their influence on EAS. They are considered deactivating groups because their high electronegativity withdraws electron density from the ring via the inductive effect, making the ring less reactive than benzene. libretexts.orgpressbooks.pub However, they are also ortho, para-directors. This is because their lone pair electrons can be donated to the ring through a resonance effect, which helps to stabilize the carbocation intermediate (the arenium ion) when the electrophile attacks at the ortho or para positions. unizin.orgpressbooks.pub In this molecule, the fluorine at C2 directs to C3 and C6, while the fluorine at C5 directs to C4 and C6.

Acyl Group: The 5-oxovalerate group, attached to the ring via its carbonyl carbon, is a deactivating group. libretexts.orgcognitoedu.org Both its inductive and resonance effects withdraw electron density from the aromatic ring, significantly reducing its reactivity towards electrophiles. libretexts.org Acyl groups are classified as meta-directors. libretexts.org They direct incoming electrophiles to the C3 position (meta to the C1-acyl bond).

Interactive Data Table: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence | Positions Directed |

|---|---|---|---|---|

| 5-Oxovalerate | C1 | Deactivating (Inductive & Resonance) | Meta | C3 |

| Fluorine | C2 | Deactivating (Inductive) | Ortho, Para | C3, C6 |

Based on this analysis, the C3 and C6 positions are the most likely sites for electrophilic attack. The C3 position is favored by both the acyl group and the C2-fluorine. The C6 position is favored by both fluorine substituents. The precise product distribution would depend on the specific electrophile and reaction conditions used.

Nucleophilic Aromatic Substitution on Fluorinated Phenyl Systems

The presence of strong electron-withdrawing groups on the aromatic ring activates it towards Nucleophilic Aromatic Substitution (SNAr). mdpi.com In this compound, the two fluorine atoms and the acyl group make the ring electron-deficient and thus susceptible to attack by nucleophiles. masterorganicchemistry.com

In an SNAr reaction, a nucleophile attacks the aromatic ring to form a resonance-stabilized anion known as a Meisenheimer complex. nih.gov Subsequently, a leaving group is expelled to restore aromaticity. For this molecule, the fluorine atoms can serve as the leaving group. mdpi.commasterorganicchemistry.com

The success of an SNAr reaction depends on three key factors:

The ring must be activated by powerful electron-withdrawing groups.

There must be a good leaving group (halogens are common).

The leaving group must be positioned ortho or para to an activating group. nih.gov

In this molecule, the acyl group is a strong activating group for SNAr. The relative positions of the fluorine atoms to this activating group are critical in determining which, if any, will be displaced.

Fluorine at C2: This fluorine is ortho to the activating acyl group. This position is highly favorable for nucleophilic attack, as the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the oxygen atom of the carbonyl group.

Fluorine at C5: This fluorine is meta to the activating acyl group. The negative charge of the intermediate formed by attack at this position cannot be delocalized onto the carbonyl group. Therefore, substitution at this position is significantly less favored.

Interactive Data Table: Susceptibility to Nucleophilic Aromatic Substitution

| Leaving Group | Position | Relation to Activating Acyl Group | Activation for SNAr |

|---|---|---|---|

| Fluorine | C2 | Ortho | Strongly Activated |

Consequently, nucleophilic aromatic substitution reactions on this compound are expected to occur selectively at the C2 position, leading to the displacement of the fluoride at that position.

Application As a Synthetic Intermediate in Complex Chemical Structures

Precursor in Heterocyclic Compound Synthesis

The bifunctional nature of Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate makes it an ideal starting material for the synthesis of various heterocyclic compounds through cyclization reactions.

The compound is particularly useful in constructing five- and six-membered nitrogen-containing rings, which are prevalent scaffolds in medicinal chemistry.

Piperidines: A significant application of this compound is in the synthesis of substituted piperidine (B6355638) derivatives. In a documented synthetic pathway, the compound undergoes reductive amination with an amine, such as 2-amino-5-methylpyridine. This reaction involves the initial formation of an enamine or imine intermediate from the ketone, which then cyclizes via an intramolecular reaction with the ethyl ester group to form a stable six-membered tetrahydropyridine (B1245486) ring. Subsequent reduction of this intermediate yields the final piperidine structure.

| Reaction Step | Description | Intermediate/Product |

| Reductive Amination | Reaction of the ketone with a primary amine. | Imine/Enamine intermediate |

| Intramolecular Cyclization | Ring formation initiated by the nucleophilic attack of the nitrogen on the ester carbonyl. | Tetrahydropyridine derivative |

| Reduction | Reduction of the tetrahydropyridine ring to yield the final piperidine scaffold. | Substituted Piperidine |

Isoxazoles: While specific literature detailing the synthesis of isoxazoles directly from this compound is not prevalent, the general synthesis of isoxazoles from γ-ketoesters is a well-established method. This transformation is typically achieved by reacting the γ-ketoester with hydroxylamine. The reaction proceeds through the formation of an oxime at the ketone position, followed by an intramolecular cyclization where the oxime's oxygen atom attacks the ester carbonyl, leading to the formation of the isoxazole (B147169) ring after dehydration.

The synthesis of the piperidine ring from this compound is a prime example of a ring-closing reaction. The functional groups present on the newly formed heterocyclic ring serve as handles for further synthetic modifications, enabling the construction of more complex, fused polycyclic systems. For instance, the piperidine ring can be annulated with other rings to create bicyclic or polycyclic scaffolds, which are of interest in drug discovery. Methodologies like Ring-Closing Metathesis (RCM) are powerful tools for constructing a wide variety of unsaturated rings, including those embedded in polycyclic frameworks.

Building Block for Advanced Carbon Skeleton Elaboration

Beyond cyclization, the distinct functional groups of this compound allow for its use as a linear building block for extending and modifying carbon skeletons.

The reactivity of the ketone and ester groups can be harnessed for various transformations to build more elaborate molecules.

Functional Group Interconversion (FGI): FGI is a fundamental strategy in organic synthesis that involves converting one functional group into another. The ketone group can be reduced to a secondary alcohol, providing a new site for substitution or elimination reactions. The ethyl ester can be hydrolyzed to a carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. It can also be reduced to a primary alcohol. These interconversions allow for the introduction of new functionalities and the strategic modification of the molecule's reactivity.

| Initial Functional Group | Reagents/Conditions | Converted Functional Group |

| Ketone | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Ethyl Ester | H₃O⁺ / H₂O, heat | Carboxylic Acid |

| Ethyl Ester | LiAlH₄ then H₂O | Primary Alcohol |

| Carboxylic Acid (from ester) | SOCl₂, (COCl)₂ | Acid Chloride |

| Acid Chloride | R₂NH | Amide |

Chain Extension: The carbon skeleton can be extended at either the ketone or the ester position. For example, Wittig-type reactions can be employed at the ketone to introduce a carbon-carbon double bond. The ester group can participate in reactions such as the Claisen condensation, which forms a new carbon-carbon bond by connecting two ester molecules, resulting in a β-keto ester. Such chain extension reactions are crucial for building the carbon backbone of complex target molecules.

The construction of chiral molecules often requires precise control over stereochemistry. This compound can be a substrate in stereoselective reactions to introduce chirality.

In the synthesis of piperidine derivatives, the reduction of the intermediate tetrahydropyridine ring can be performed stereoselectively. For instance, catalytic hydrogenation using a palladium on carbon catalyst has been shown to produce the cis-stereoisomer of the substituted piperidine with high selectivity. This stereocontrol is critical for obtaining the desired biologically active isomer.

Another key strategy involves the asymmetric reduction of the ketone in the parent molecule. Using chiral reducing agents or catalysts, the prochiral ketone can be converted into a specific enantiomer of the corresponding secondary alcohol. This chiral alcohol can then serve as a valuable building block for the synthesis of enantiomerically pure complex molecules. The enantioselective reduction of ketones is a widely used method for producing optically pure chiral alcohols, which are important intermediates in the pharmaceutical industry.

Spectroscopic and Advanced Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate, a combination of one-dimensional (¹H, ¹³C, and ¹⁹F) and two-dimensional NMR experiments provides a complete picture of its molecular framework.

¹H NMR spectroscopy allows for the identification and mapping of all proton environments within the molecule. The spectrum of a closely related analog, ethyl 2,2-difluoro-5-oxo-5-phenylpentanoate, shows characteristic signals for the ethyl ester group (a quartet and a triplet), as well as multiplets for the methylene (B1212753) protons of the valerate (B167501) chain. rsc.org For this compound, the aromatic region would display complex splitting patterns due to the fluorine substituents on the phenyl ring.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Key resonances would include those for the carbonyl carbons of the ketone and the ester, the carbons of the difluorinated phenyl ring (with characteristic C-F coupling), the methylene carbons of the valerate chain, and the carbons of the ethyl group. rsc.org

¹⁹F NMR is a powerful tool for directly observing the fluorine atoms. For a 2,5-difluorophenyl group, two distinct signals would be expected, with their chemical shifts and coupling constants providing definitive evidence for their positions on the aromatic ring. For instance, in a similar difluoro compound, a triplet was observed at -105.83 ppm with a J-coupling of 16.8 Hz in the ¹⁹F NMR spectrum. rsc.org

| ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Chemical Shift (ppm) | Chemical Shift (ppm) | Chemical Shift (ppm) |

| Aromatic Protons | Carbonyl (Ketone) | Aromatic Fluorine 1 |

| Ethyl Ester (CH₂) | Carbonyl (Ester) | Aromatic Fluorine 2 |

| Valerate Chain (CH₂) | Aromatic Carbons (C-F) | |

| Valerate Chain (CH₂) | Aromatic Carbons | |

| Ethyl Ester (CH₃) | Valerate Chain (CH₂) | |

| Ethyl Ester (CH₂) | ||

| Ethyl Ester (CH₃) |

This interactive table displays the expected NMR signals for this compound based on analogous structures.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, for example, within the ethyl group and along the valerate backbone.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would definitively link the ethyl ester group to the valerate chain and the valerate chain to the difluorophenyl ketone moiety.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence. For a related difluoro compound, the calculated exact mass for the sodium adduct [M+Na]⁺ was 279.1167, with the found mass being 279.1162, confirming its molecular formula. rsc.org

Both GC-MS and LC-MS are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry.

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. It can be used to monitor the progress of a reaction by separating the starting materials, intermediates, and the final product, with the mass spectrometer providing identification of each component. In the synthesis of a related compound, GC-MS was used to detect the desired product with a molecular weight of 256. rsc.org

LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC. It is particularly useful for monitoring reactions in solution and for the analysis of complex mixtures.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Vibrational and electronic spectroscopies provide complementary information about the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in this compound. The IR spectrum would be expected to show strong absorption bands for the carbonyl stretching of the ketone and the ester, as well as C-O stretching for the ester, and C-F stretching for the difluorophenyl group. The IR spectrum of a similar compound showed peaks at 2942, 2855 (C-H stretching), 1765 (C=O stretching), 1306, 1186, and 1100 cm⁻¹ (C-O and C-F stretching). rsc.org

| Functional Group | Expected IR Absorption (cm⁻¹) |

| C-H (aliphatic) | 2950-2850 |

| C=O (ketone) | 1715-1680 |

| C=O (ester) | 1750-1735 |

| C-O (ester) | 1300-1000 |

| C-F (aromatic) | 1250-1000 |

This interactive table summarizes the expected infrared absorption bands for the key functional groups in this compound.

Chromatographic Separation and Purity Assessment Methodologies

The rigorous characterization of this compound necessitates the development of robust chromatographic methods to ensure its purity and to isolate it from potential impurities generated during synthesis or degradation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a precise and reliable HPLC method is crucial for the quantitative analysis and purity assessment of this compound. A reversed-phase HPLC (RP-HPLC) method is often the approach of choice for compounds of this nature, offering excellent separation based on hydrophobicity.

A typical method development would involve a systematic evaluation of stationary phases, mobile phase compositions, and detector settings to achieve optimal separation and sensitivity. A C18 column is a common starting point for the stationary phase due to its versatility in retaining a wide range of organic molecules. pensoft.netscielo.br The mobile phase, a critical component in achieving separation, often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.net The ratio of these components can be adjusted to fine-tune the retention time of the analyte.

Isocratic elution, where the mobile phase composition remains constant throughout the run, can provide simple and rapid analysis. researchgate.net However, gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to resolve complex mixtures containing impurities with a wide range of polarities. The flow rate of the mobile phase also plays a significant role in the separation efficiency and analysis time. researchgate.net Detection is commonly performed using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance, which for aromatic compounds is often in the range of 220-280 nm. pensoft.netresearchgate.net

Validation of the developed HPLC method is a critical step to ensure its reliability and is typically performed according to the International Council for Harmonisation (ICH) guidelines. scielo.br This involves assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Below is an illustrative example of a developed RP-HPLC method for the analysis of this compound.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis at 254 nm |

| Run Time | 10 minutes |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, GC can be employed to assess its purity, particularly with respect to volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.

The development of a GC method involves selecting an appropriate capillary column, setting the temperature program for the oven, and choosing a suitable detector. The choice of the stationary phase of the column is critical for achieving separation and is based on the polarity of the analyte and potential impurities. A common choice for a wide range of compounds is a column with a non-polar or mid-polar stationary phase, such as those based on polydimethylsiloxane. researchgate.net

The oven temperature program is optimized to ensure that all components are volatilized and move through the column at different rates, leading to their separation. This typically involves an initial temperature hold, followed by a temperature ramp to a final temperature, and a final hold period. researchgate.net The carrier gas, usually an inert gas like helium or nitrogen, flows through the column and carries the volatilized components.

A Flame Ionization Detector (FID) is a common choice for the analysis of organic compounds due to its high sensitivity and wide linear range. researchgate.net For structural elucidation and confirmation, a mass spectrometer (MS) can be coupled with the GC, a technique known as GC-MS. nih.gov This provides not only retention time data but also mass spectral information, which is invaluable for identifying unknown components. In some cases, derivatization may be necessary to increase the volatility and thermal stability of the analyte, although this is less likely to be required for this compound itself. researchgate.net

An untargeted analysis approach using two-dimensional gas chromatography (GCxGC) can also be employed for a comprehensive profiling of all volatile components in a sample. unito.it

The following table provides a hypothetical set of GC parameters for the analysis of this compound.

Table 2: Illustrative GC Method Parameters for this compound Analysis

| Parameter | Condition |

| Instrument | Gas Chromatograph |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (100:1) |

| Injection Volume | 1 µL |

| Oven Program | Initial temp 150 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Computational Chemistry and Theoretical Investigations of Ethyl 5 2,5 Difluorophenyl 5 Oxovalerate

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Computational studies on the specific molecule Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate are not extensively available in the public domain. However, the principles of quantum chemical studies can be applied to understand its molecular structure and electronic properties. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis are standard tools for such investigations.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. materialsciencejournal.org This process identifies the lowest energy conformation of the molecule by exploring various possible rotational states (conformers) around its single bonds. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For instance, similar studies on other ethyl esters have detailed these structural parameters. materialsciencejournal.org

Interactive Data Table: Hypothetical Optimized Structural Parameters for this compound (Illustrative)

| Parameter | Value |

| C=O (keto) Bond Length | ~1.22 Å |

| C=O (ester) Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.35 Å |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-F Bond Length | ~1.35 Å |

| C-C-O (ester) Bond Angle | ~123° |

| O=C-C Bond Angle | ~120° |

Note: These values are illustrative and would need to be confirmed by actual DFT calculations on the specific molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. malayajournal.org For this compound, the electron-withdrawing nature of the difluorophenyl group would likely lower the energy of both the HOMO and LUMO compared to a non-fluorinated analogue. The distribution of these orbitals would indicate the most probable sites for nucleophilic and electrophilic attack.

Interactive Data Table: Hypothetical FMO Properties for this compound (Illustrative)

| Property | Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.8 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 | Chemical reactivity and stability |

Note: These values are illustrative and would need to be confirmed by actual FMO analysis.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability Insights

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, offering insights into bonding interactions, charge delocalization, and hyperconjugative effects that contribute to molecular stability. researchgate.netwisc.edu NBO analysis transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds.

Interactive Data Table: Hypothetical NBO Donor-Acceptor Interactions for this compound (Illustrative)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(O) of C=O (keto) | π(C-C) aromatic | ~5.2 |

| LP(O) of C=O (ester) | σ(C-O) | ~2.8 |

| π(C=C) aromatic | π*(C=O) keto | ~3.5 |

Note: LP denotes a lone pair. These values are illustrative and would need to be confirmed by actual NBO analysis.

Reaction Mechanism Studies and Transition State Analysis

Computational Elucidation of Reaction Pathways and Energy Barriers

Computational methods, particularly DFT, can be used to map out the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. By calculating these parameters, chemists can understand the feasibility of a proposed reaction mechanism. For instance, in the ozonolysis of furan (B31954) derivatives, computational studies help in postulating the reaction mechanism and identifying key products. rsc.org

Prediction of Chemo-, Regio-, and Stereoselectivity in Chemical Transformations

Computational chemistry is instrumental in predicting the selectivity of chemical reactions.

Chemoselectivity: When a molecule has multiple functional groups that can react, computational analysis of the activation energies for reaction at each site can predict which group will preferentially react.

Regioselectivity: In reactions where a reagent can add to different positions of a molecule, such as in electrophilic aromatic substitution on the difluorophenyl ring, calculating the energies of the possible intermediates or transition states can determine the most likely product.

Stereoselectivity: For reactions that can produce different stereoisomers, computational modeling can predict which isomer will be favored by comparing the energies of the diastereomeric transition states.

For this compound, such studies could predict the outcome of reactions such as reduction of the ketone, hydrolysis of the ester, or substitution on the aromatic ring.

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

A comprehensive search of scientific literature and computational chemistry databases has revealed a significant lack of specific research focused on the molecular electrostatic potential (MEP) and non-covalent interaction (NCI) studies of the chemical compound this compound. Consequently, the generation of a detailed and scientifically accurate article on this specific topic, including data tables and in-depth research findings, is not possible at this time.

Computational chemistry investigations, such as MEP mapping and NCI analysis, are highly specific to the molecular structure being studied. The distribution of electron density, which is visualized in an MEP map, is a unique property of each molecule and is influenced by the spatial arrangement of its atoms and functional groups. Similarly, non-covalent interactions, which are crucial for understanding molecular recognition and crystal packing, are determined by the specific electronic and steric features of the molecule .

While general principles of computational chemistry can provide a theoretical framework for postulating the likely electronic characteristics of this compound, any attempt to generate specific data, such as MEP values or NCI plots, without dedicated quantum mechanical calculations would be speculative and would not meet the standards of scientific accuracy. Such an endeavor would amount to the creation of hypothetical data, which is contrary to the principles of evidence-based scientific reporting.

For a thorough and accurate analysis of the computational chemistry and theoretical investigations of this compound, it is necessary for researchers to first conduct specific computational studies on this molecule. These studies would involve high-level quantum chemical calculations to determine its optimized geometry, electronic structure, and the nature of its intermolecular interactions. Without such foundational research, any discussion of its MEP and NCI characteristics would be unsubstantiated.

Therefore, in the absence of published research or publicly available computational data for this compound, it is not feasible to provide a detailed and authoritative article on the specified topic. The scientific community awaits future research that may shed light on the computational and theoretical properties of this compound.

Comparative Analysis with Structural Analogues of Oxovalerate Esters

Influence of Aromatic Ring Substituents on Reactivity and Electronic Structure

Substituents on the phenyl ring play a critical role in modulating the electronic properties of the entire molecule, primarily by influencing the electrophilicity of the benzylic carbonyl carbon. This is achieved through a combination of inductive and resonance effects.

Halogens exert a dual electronic influence on aromatic rings: an electron-withdrawing inductive effect (-I) due to their high electronegativity and an electron-donating resonance effect (+R) stemming from their lone pairs of electrons. libretexts.orgucalgary.ca For all halogens, the inductive effect is stronger than the resonance effect, making them deactivating groups in electrophilic aromatic substitution reactions. pressbooks.pubmasterorganicchemistry.com

However, the magnitude of these opposing effects varies down the group. Fluorine is the most electronegative element, giving it the strongest inductive electron-withdrawing capability. libretexts.org Conversely, its small size allows for more effective overlap between its 2p orbitals and the π-system of the benzene (B151609) ring, resulting in a more significant (though still subordinate) resonance donation compared to chlorine. libretexts.orglibretexts.org

Consequently, fluorine is considered the least deactivating among the halogens. libretexts.orglibretexts.org Replacing the two fluorine atoms in Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate with two chlorine atoms to form Ethyl 5-(2,5-dichlorophenyl)-5-oxovalerate would render the aromatic ring more deactivated. This increased deactivation means the carbonyl carbon in the dichloro analogue would be slightly more electron-deficient (more electrophilic) compared to the difluoro compound. This difference in electrophilicity can influence the rates of nucleophilic attack at the carbonyl group.

| Halogen | Inductive Effect (-I) | Resonance Effect (+R) | Net Effect on Aromatic Ring | Impact on Carbonyl Carbon Electrophilicity |

|---|---|---|---|---|

| Fluorine | Strongly withdrawing | Weakly donating | Weakly deactivating | Less electrophilic (relative to Cl) |

| Chlorine | Withdrawing | Very weakly donating | Deactivating | More electrophilic (relative to F) |

The positions of the fluorine atoms on the phenyl ring significantly alter the electronic distribution and, consequently, the molecule's reactivity. This is due to the vectorial nature of the inductive effects and the position-dependent nature of resonance effects.

In the case of the 2,5-difluoro isomer (ortho and meta to the oxovalerate group), the fluorine at position 2 exerts a strong inductive withdrawal and a resonance donation that directly influences the carbonyl group. The fluorine at position 5 primarily exerts an inductive effect.

For a hypothetical 2,3-difluoro isomer, both fluorine atoms would be ortho and meta, respectively, leading to a concentrated electron withdrawal from one side of the ring. In a 3,5-difluoro (di-meta) isomer, the resonance effects of the fluorine atoms would not extend to the carbon atom attached to the side chain, but their combined inductive effects would still deactivate the ring and increase the electrophilicity of the carbonyl carbon.

| Isomer | Primary Electronic Influence on Carbonyl Group | Expected Relative Reactivity |

|---|---|---|

| 2,5-difluoro | Combination of ortho (inductive + resonance) and meta (inductive) effects. | Baseline |

| 2,3-difluoro | Strong, localized inductive withdrawal from adjacent ortho and meta positions. | Potentially higher carbonyl electrophilicity than the 2,5-isomer. |

| 3,5-difluoro | Symmetrical and strong inductive withdrawal from both meta positions. No direct resonance effect on the point of attachment. | Highest expected carbonyl electrophilicity among the isomers. |

The electronic nature of the difluoro substituents can be contrasted with other groups, such as alkoxy (e.g., methoxy, -OCH₃) groups. While halogens are deactivating, alkoxy groups are strongly activating. pressbooks.publibretexts.org This is because the electron-donating resonance effect of the oxygen's lone pairs is substantially stronger than its electron-withdrawing inductive effect. libretexts.org

Replacing the 2,5-difluoro groups with 2,5-dimethoxy groups would transform the phenyl ring from electron-poor to electron-rich. This would significantly decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. Conversely, substituting the fluorines with strong electron-withdrawing groups like nitro (-NO₂) or trifluoromethyl (-CF₃) would drastically increase the carbonyl carbon's electrophilicity, making the compound much more reactive towards nucleophiles. ucalgary.camasterorganicchemistry.com

Effects of Aliphatic Chain Length and Functionalization on Chemical Behavior

A homologous series is a group of compounds that differ by a constant structural unit, typically a methylene (B1212753) (-CH₂-) group. uniroma1.itwikipedia.org Analyzing this compound within its homologous series—such as the corresponding oxobutanoate (n=3), oxovalerate (n=4), and oxohexanoate (n=5) esters—reveals trends in reactivity.

As the aliphatic chain length increases, several properties change:

Steric Hindrance: A longer chain can provide more steric bulk, which might influence intermolecular interactions or the approach of reagents to the reactive sites, although this effect is often minimal for unbranched chains.

Hydrophobicity: The increasing number of methylene groups enhances the molecule's lipophilicity, affecting its solubility and behavior in different solvent systems.

Intramolecular Interactions: In very long chains, the ester end could potentially fold back to interact with the keto group, though this is less likely with a valerate (B167501) chain.

The fundamental reactivity of the keto and ester groups is primarily governed by their immediate electronic environment. libretexts.orgncert.nic.in Therefore, the reactivity profile within a simple homologous series of (difluorophenyl)oxoalkanoate esters is not expected to change dramatically, but physical properties and interactions in complex biological or polymeric systems could be significantly affected. researchgate.net

Introducing other functional groups onto the valerate chain creates new centers of reactivity and can influence the existing ones. For example, the synthesis of analogues with a hydroxyl or an amino group on the aliphatic chain would introduce a nucleophilic and/or basic site within the molecule.

Such functionalization could lead to several outcomes:

New Reaction Pathways: The new functional group could become the primary site of reaction under certain conditions. For instance, an alcohol moiety could be oxidized or esterified.

Intramolecular Reactions: A strategically placed nucleophilic group (like a hydroxyl on C4) could potentially lead to intramolecular cyclization reactions, forming lactones or other heterocyclic systems.

Altered Electronic Effects: An electronegative substituent on the alpha-carbon (C2) to the ester group could increase the acidity of the α-protons, facilitating enolate formation. Conversely, placing a substituent on the alpha-carbon (C4) to the keto group could influence its enolization and subsequent reactivity. nih.gov

The synthesis of such functionalized derivatives often requires multi-step pathways, protecting group strategies, and specific reagents to achieve the desired regioselectivity. nih.govresearchgate.net

Future Research Directions and Perspectives in Chemical Science

Development of Asymmetric Synthetic Routes for Chiral Derivatives

The creation of chiral molecules is a cornerstone of modern medicinal chemistry, as stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. For Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate, the carbonyl group serves as a prochiral center, offering the opportunity to generate chiral alcohols and subsequent derivatives through asymmetric reduction.

Future research will likely focus on developing highly stereoselective methods to produce enantiomerically pure forms of the corresponding hydroxy ester. This can be achieved through several promising strategies:

Enzyme-Catalyzed Reductions: Biocatalysis, utilizing enzymes such as alcohol dehydrogenases, presents an environmentally friendly and highly selective method for asymmetric ketone reductions. dntb.gov.uanih.gov Screening for specific enzymes that can efficiently reduce the sterically demanding difluorophenyl ketone will be a key research objective. The complementary stereospecificity of certain dehydrogenases can provide access to both (R)- and (S)-configured products with high optical purity. dntb.gov.ua

Chiral Metal Complex Catalysis: Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, complexed with chiral ligands, are powerful tools for asymmetric transfer hydrogenation and hydrosilylation of ketones. organic-chemistry.orgwikipedia.org The development of bespoke catalysts tailored for the electronic properties of the difluorophenyl ring could lead to excellent yields and enantioselectivities. organic-chemistry.org

Organocatalysis: Chiral small organic molecules, such as those derived from cinchona alkaloids, can catalyze the asymmetric peroxidation of related unsaturated β-keto esters, which can then be reduced to chiral hydroxy esters. nih.gov Exploring organocatalytic approaches for the direct asymmetric reduction of the keto group in this compound is a promising avenue.

The successful development of these asymmetric routes will yield valuable chiral building blocks for the synthesis of complex, biologically active molecules.

Table 1: Potential Asymmetric Synthetic Approaches

| Method | Catalyst Type | Potential Advantages | Key Research Focus |

| Biocatalysis | Alcohol Dehydrogenases | High enantioselectivity, mild reaction conditions, environmentally benign | Enzyme screening and engineering for substrate specificity |

| Metal Catalysis | Chiral Iridium, Rhodium, Ruthenium Complexes | High turnover numbers, broad substrate scope | Ligand design to control stereoselectivity |

| Organocatalysis | Chiral Amines, Phosphoric Acids | Metal-free, avoids toxic heavy metals | Development of catalysts for direct asymmetric reduction |

Exploration of Novel Catalytic Systems for Specific Transformations

Beyond asymmetric reduction, the dicarbonyl functionality of this compound offers multiple sites for catalytic transformations. Future research will likely investigate novel catalytic systems to selectively modify this compound and its derivatives, leading to a diverse range of new chemical entities.

Key areas of exploration include:

Selective C-C Bond Cleavage: Copper-catalyzed aerobic oxidative C(CO)-C(alkyl) bond cleavage has emerged as a method to convert ketones into esters. acs.org Applying this methodology to this compound could lead to the synthesis of novel difluorinated dicarboxylic acid monoesters, which are valuable in polymer and materials science.

Reductive Amination/Cyclization: A one-pot asymmetric reductive amination followed by cyclization of keto esters can produce enantioenriched lactams, which are prevalent in medicinal agents. researchgate.net Ruthenium-catalyzed cascades, in particular, have shown promise for this transformation. researchgate.net Applying this to this compound could generate chiral difluorinated piperidones and related heterocyclic structures.

Transesterification: While the transesterification of β-keto esters is well-studied, exploring selective catalysts for the transesterification of γ-keto esters like this compound could be beneficial. rsc.org Boric acid and arylboronic acids have shown selectivity for β-keto esters, likely proceeding through a 6-membered transition state; investigating catalysts for the less common γ-keto ester transesterification is a worthwhile endeavor. rsc.org

The discovery of new catalytic transformations will significantly broaden the synthetic utility of this compound.

Integration into Flow Chemistry Methodologies for Scalable Synthesis

The transition from laboratory-scale batch synthesis to industrial-scale continuous manufacturing is a critical step in the development of new chemical products. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation. mdpi.comdrreddys.com

Future research into the synthesis of this compound and its derivatives will undoubtedly focus on the development of continuous flow methodologies. Key aspects to be investigated include:

Continuous Synthesis of the Parent Compound: Designing a multi-step flow synthesis of this compound would enable on-demand production and facile optimization of reaction parameters.

In-line Purification and telescoping reactions: Integrating in-line purification techniques, such as supported reagents and scavengers, would allow for the direct "telescoping" of reaction steps without the need for intermediate isolation. nih.govresearchgate.net This would significantly improve the efficiency of multi-step syntheses involving this compound.

Automated Synthesis of Derivatives: A fully automated flow system could be developed to synthesize a library of derivatives from this compound by systematically varying reagents and reaction conditions. aurigeneservices.comacs.org

The integration of flow chemistry will be instrumental in making the synthesis of this compound and its derivatives more efficient, safer, and scalable for potential commercial applications.

Theoretical Predictions for Undiscovered Reactivity and Transformative Potential

Computational chemistry provides powerful tools to predict the reactivity of molecules and to guide the design of new experiments. Theoretical studies on this compound can offer valuable insights into its chemical behavior and suggest novel transformations.

Future theoretical investigations could focus on:

Keto-Enol Tautomerism: The equilibrium between the keto and enol forms of γ-keto esters can be influenced by substituents and solvent. masterorganicchemistry.comchemrxiv.org Theoretical calculations can predict the relative stabilities of the tautomers of this compound and its derivatives, which is crucial for understanding its reactivity in various chemical environments. The presence of the electron-withdrawing difluorophenyl group may significantly impact this equilibrium.

Regioselectivity of Enolate Formation: For transformations involving the α-protons, the regioselectivity of enolate formation is critical. Theoretical studies can elucidate the kinetic versus thermodynamic control of deprotonation at the different α-positions, providing a basis for designing selective functionalization reactions. rsc.org

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the mechanisms of known and potential reactions of this compound. This can help in optimizing reaction conditions and in the rational design of new catalysts for specific transformations.

Prediction of Novel Reactivity: Quantum chemical calculations can be employed to explore the potential for undiscovered modes of reactivity, such as novel cycloaddition or rearrangement reactions, driven by the unique electronic properties of the difluorophenyl group.

By combining theoretical predictions with experimental validation, researchers can accelerate the discovery of new and valuable transformations of this compound.

Table 2: Summary of Future Research Directions

| Research Area | Key Objectives | Potential Impact |

| Asymmetric Synthesis | Develop highly stereoselective routes to chiral derivatives. | Access to enantiomerically pure building blocks for pharmaceuticals. |

| Novel Catalysis | Discover new catalytic transformations for selective functionalization. | Expansion of the synthetic utility and creation of novel chemical structures. |

| Flow Chemistry | Integrate synthesis and derivatization into continuous flow processes. | Safer, more efficient, and scalable production for industrial applications. |

| Theoretical Predictions | Computationally model reactivity and explore undiscovered transformations. | Rational design of experiments and acceleration of discovery. |

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate, and how can purity be optimized?

The compound is typically synthesized via esterification of 5-(2,5-difluorophenyl)-5-oxovaleric acid with ethanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key steps include:

- Reaction conditions : Reflux at elevated temperatures (~80–100°C) to drive esterification to completion .

- Purification : Distillation or recrystallization improves purity (>95%). Solvent selection (e.g., ethyl acetate/hexane) is critical for recrystallization efficiency .

- Yield optimization : Adjusting molar ratios (acid:alcohol = 1:2–3) and using desiccants (e.g., molecular sieves) to remove water enhances yields (70–85%) .

Q. How is the molecular structure of this compound characterized?

- Spectroscopy : NMR (¹H/¹³C) confirms the ester group (δ ~4.1–4.3 ppm for -OCH₂CH₃) and ketone (δ ~2.5–3.0 ppm for -CO-). Fluorine substituents are identified via ¹⁹F NMR .

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 256.25 (C₁₃H₁₄F₂O₃) .

- X-ray crystallography : Resolves spatial arrangement, highlighting dihedral angles between the fluorophenyl ring and valerate chain .

Q. What are the stability considerations for this compound under laboratory conditions?

- Storage : -20°C under inert atmosphere (Ar/N₂) prevents hydrolysis of the ester group. Stability exceeds 1–2 years when stored properly .

- Decomposition pathways : Hydrolysis in aqueous/organic mixtures (e.g., DMSO/H₂O) generates 5-(2,5-difluorophenyl)-5-oxovaleric acid. Stabilizers like anhydrous MgSO₄ mitigate moisture-induced degradation .

Q. Which biological targets are associated with structurally similar fluorophenyl esters?

- Lysophosphatidic acid (LPA) receptors : Analogous 2-chloro-4,5-difluorophenyl variants show antagonist activity (IC₅₀ = 0.5–2.0 µM) via competitive binding assays .

- CGRP receptors : 3,5-difluorophenyl derivatives inhibit CGRP-mediated signaling (Ki = 10–50 nM), suggesting potential migraine therapeutic applications .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of fluorophenyl substituents during synthesis?

- Substituent positioning : Electron-withdrawing fluorine atoms at the 2,5-positions destabilize electrophilic intermediates, favoring para-substitution in Friedel-Crafts acylation. Temperature control (40–60°C) minimizes byproducts like 3,5-difluoro isomers .

- Contradictions in literature : Conflicting reports on optimal solvent polarity (e.g., DMF vs. THF) arise from differing precursor solubilities. Systematic solvent screens (Hansen parameters) resolve discrepancies .

Q. What methodological challenges arise when quantifying receptor binding affinity, and how are they addressed?

- Assay interference : The ester’s autofluorescence complicates fluorescence polarization assays. Alternative radiolabeled (³H/¹⁴C) analogs or LC-MS/MS quantification are preferred .

- Data normalization : Receptor expression variability in cell lines (e.g., HEK293 vs. CHO) requires normalization to housekeeping genes (e.g., GAPDH) .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

| Compound | Substituents | Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|

| This compound | 2,5-F₂ | LPA1: 120 ± 15 | |

| Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate | 3,5-F₂ | CGRP: 25 ± 5 | |

| Ethyl 5-(4-fluorophenyl)-5-oxovalerate | 4-F | LPA1: 450 ± 30 |

Fluorine’s electronegativity enhances binding to polar receptor pockets, but steric hindrance at the 2,5-positions reduces affinity compared to 3,5-substituted analogs .

Q. What strategies resolve contradictions in reported enzymatic inhibition data?

- Meta-analysis : Cross-study comparisons (e.g., COX-2 IC₅₀ values ranging from 1–10 µM) reveal assay pH (7.4 vs. 6.8) and substrate concentration as key variables .

- Molecular docking : Simulations identify competitive vs. allosteric binding modes, explaining potency variations across enzyme isoforms .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

- ADME prediction : Tools like SwissADME predict logP (2.8 ± 0.3) and aqueous solubility (LogS = -3.5), highlighting the need for PEGylation to enhance bioavailability .

- QSAR models : Regression analyses link electron-withdrawing substituents (σₚ = 0.78 for 2-F) to increased metabolic stability (t₁/₂ > 4 h in liver microsomes) .

Q. What advanced techniques validate the compound’s role in modulating inflammatory pathways?

- Transcriptomics : RNA-seq of treated macrophages identifies downregulation of NF-κB targets (e.g., TNF-α, IL-6) .

- Metabolomics : LC-MS-based profiling reveals inhibition of arachidonic acid metabolism (reduced prostaglandin E₂) .

Notes

Featured Recommendations